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Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-propyn-1-ol

CAS No.: 29978-38-9

Cat. No.: B3340220

Get Quote

Compound: 1-(3-Methylphenyl)-2-propyn-1-ol Synonyms: 1-(m-Tolyl)prop-2-yn-1-ol;

-Ethynyl-3-methylbenzyl alcohol CAS Registry Number: 29978-38-9 Molecular Formula: C

H

O Molecular Weight: 146.19 g/mol [1]

Synthesis & Formation Pathway
To understand the spectroscopic impurity profile, one must understand the synthesis. The

standard route involves the Grignard addition of ethynylmagnesium bromide to 3-

methylbenzaldehyde (m-tolualdehyde).

Reaction Scheme
The following directed graph illustrates the synthesis workflow and key intermediates.
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Figure 1: Synthesis pathway via Grignard addition.

Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum provides immediate confirmation of the two key functional groups: the terminal

alkyne and the hydroxyl group.
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Functional Group
Frequency (

)
Intensity Assignment

O-H Stretch 3300 – 3450 Broad, Strong
Hydrogen-bonded

hydroxyl group.

C-H Stretch ~3290 Sharp, Strong

Terminal alkyne C-H

stretch. Distinctive for

terminal alkynes.

C

C Stretch
~2110 Weak

Internal alkyne triple

bond stretch. Often

weak due to dipole

symmetry.

Ar-H Stretch 3030 – 3060 Weak
Aromatic C-H

stretching.

C=C Aromatic 1605, 1490 Medium

Aromatic ring

breathing modes (m-

substituted).

C-O Stretch ~1030 Strong
Secondary alcohol C-

O stretch.

Nuclear Magnetic Resonance (NMR)
NMR data is critical for distinguishing the meta-isomer from ortho or para analogs. The meta-

substitution pattern creates a complex aromatic region compared to the symmetric AA'BB'

system of the para-isomer.

H NMR (400 MHz, CDCl

)
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Shift (

, ppm)
Multiplicity Integration Assignment Notes

7.35 – 7.10 Multiplet 4H Ar-H (2, 4, 5, 6)

Complex

envelope. H2

(singlet-like)

often distinct at

~7.30.

5.45
Doublet (

Hz)
1H Ar-CH(OH)-

Benzylic proton.

Couples to

alkyne proton (

).

2.66
Doublet (

Hz)
1H

-C

C-H

Terminal alkyne.

Long-range

coupling to

benzylic H.

2.37 Singlet 3H Ar-CH
Methyl group

attached to the

aromatic ring.

2.40 – 2.80 Broad Singlet 1H -OH

Hydroxyl proton.

Shift varies with

concentration/sol

vent.[2]

Key Diagnostic Feature: The coupling constant (

Hz) between the benzylic proton and the terminal alkyne proton is characteristic of propargylic
alcohols.

C NMR (100 MHz, CDCl

)
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Shift (

, ppm)
Carbon Type Assignment

140.5 Quaternary Ar-C1 (Ipso to alcohol)

138.4 Quaternary Ar-C3 (Ipso to methyl)

129.0 Methine Ar-C5

128.6 Methine Ar-C2

127.2 Methine Ar-C4

123.8 Methine Ar-C6

83.6 Quaternary
-C

CH (Internal alkyne)

74.9 Methine
-C

CH (Terminal alkyne)

64.5 Methine Ar-CH(OH)-

21.4 Methyl Ar-CH

Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by the stability of the aromatic system and the loss of

the propargylic fragment.

Molecular Ion (

): m/z 146

Base Peak: Often m/z 145 (

, loss of benzylic H) or m/z 117 (

or loss of ethyl/rearrangement).
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Key Fragment: m/z 129 (

), m/z 91 (Tropylium ion, characteristic of benzyl/tolyl derivatives).

Structural Logic & Connectivity
The following diagram visualizes the NMR coupling network that confirms the structure.
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Figure 2: NMR connectivity and coupling logic.

Experimental Protocols
Synthesis Procedure (Reference Standard Preparation)
Objective: Prepare analytical grade 1-(3-methylphenyl)-2-propyn-1-ol.

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Reagent Prep: Charge flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool

to 0°C in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3340220/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-for-1-3-methylphenyl-2-propyn-1-ol
https://www.benchchem.com/product/b3340220/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-for-1-3-methylphenyl-2-propyn-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340220?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition: Add 3-Methylbenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over

20 minutes.

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc 4:1) for disappearance of aldehyde.

Workup: Carefully quench with saturated aqueous NH

Cl at 0°C. Extract with Diethyl Ether (3x).

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography (SiO

, 5-10% EtOAc in Hexanes).

Sample Preparation for NMR
Solvent: Chloroform-d (CDCl

) is the standard solvent.

Concentration: ~10-20 mg of sample in 0.6 mL solvent.

Note: Ensure the sample is free of paramagnetic impurities (Mg salts) from the synthesis, as

these will broaden the alkyne doublet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(3-Methylphenyl)-2-propyn-1-ol CAS#: 29978-38-9 [m.chemicalbook.com]

2. chemistry.stackexchange.com [chemistry.stackexchange.com]

3. rsc.org [rsc.org]

4. lookchem.com [lookchem.com]

5. 29805-11-6,1-(4-Chlorophenyl)-2-propyn-1-ol-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）
有限公司 [accelachem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 1-(3-
Methylphenyl)-2-propyn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340220/docs#technical-guide-spectroscopic-data-
for-1-3-methylphenyl-2-propyn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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